molecular formula C111H196N48O23 B13925482 H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH

Cat. No.: B13925482
M. Wt: 2571.1 g/mol
InChI Key: WRULLJILWJSQSW-OAXRNTPTSA-N
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Description

The compound H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH is a peptide composed of 20 amino acids. Peptides like this one are often used in various scientific research fields due to their specific sequences and properties. This particular peptide has applications in neurology and is being investigated for its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino acid attached to the resin.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions can affect disulfide bonds if present in the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield various peptide analogs.

Scientific Research Applications

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: has several scientific research applications:

Mechanism of Action

The mechanism of action of H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH involves its ability to penetrate cell membranes. This property is attributed to the presence of multiple arginine residues, which facilitate cellular uptake. Once inside the cell, it can interact with specific molecular targets and pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Tyr-Gly-Arg-Lys-Lys-Arg-Arg-Gln-Arg-Arg-Arg-Gly-Pro-Val-Lys-Arg-Arg-Leu-Phe-Gly-OH: is unique due to its specific sequence, which provides distinct properties such as enhanced cell penetration and potential therapeutic effects in neurology.

Properties

Molecular Formula

C111H196N48O23

Molecular Weight

2571.1 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetic acid

InChI

InChI=1S/C111H196N48O23/c1-61(2)55-79(101(180)157-80(89(168)143-60-85(164)165)57-63-23-6-5-7-24-63)156-99(178)77(35-21-53-140-111(131)132)152-96(175)74(32-18-50-137-108(125)126)149-93(172)71(27-10-13-45-114)155-103(182)86(62(3)4)158-102(181)81-36-22-54-159(81)84(163)59-142-88(167)67(28-14-46-133-104(117)118)145-94(173)72(30-16-48-135-106(121)122)150-97(176)75(33-19-51-138-109(127)128)153-100(179)78(41-42-82(116)161)154-98(177)76(34-20-52-139-110(129)130)151-95(174)73(31-17-49-136-107(123)124)148-92(171)70(26-9-12-44-113)147-91(170)69(25-8-11-43-112)146-90(169)68(29-15-47-134-105(119)120)144-83(162)58-141-87(166)66(115)56-64-37-39-65(160)40-38-64/h5-7,23-24,37-40,61-62,66-81,86,160H,8-22,25-36,41-60,112-115H2,1-4H3,(H2,116,161)(H,141,166)(H,142,167)(H,143,168)(H,144,162)(H,145,173)(H,146,169)(H,147,170)(H,148,171)(H,149,172)(H,150,176)(H,151,174)(H,152,175)(H,153,179)(H,154,177)(H,155,182)(H,156,178)(H,157,180)(H,158,181)(H,164,165)(H4,117,118,133)(H4,119,120,134)(H4,121,122,135)(H4,123,124,136)(H4,125,126,137)(H4,127,128,138)(H4,129,130,139)(H4,131,132,140)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,86-/m0/s1

InChI Key

WRULLJILWJSQSW-OAXRNTPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C2CCCN2C(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Origin of Product

United States

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